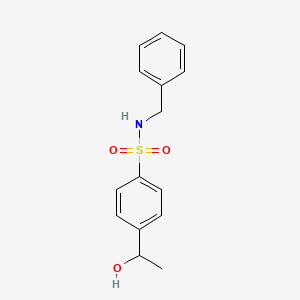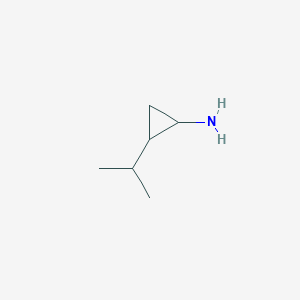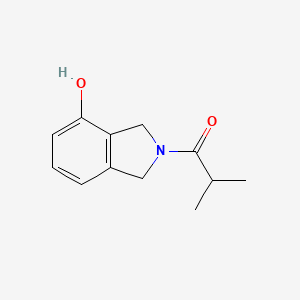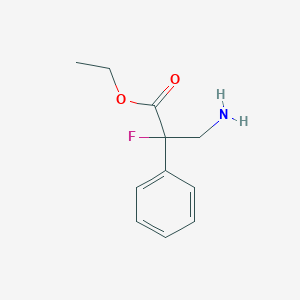![molecular formula C12H10F3N3 B13240543 1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine](/img/structure/B13240543.png)
1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzene ring with two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine typically involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with benzene-1,4-diamine under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where the palladium catalyst facilitates the formation of the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amine groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amine groups.
Applications De Recherche Scientifique
1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of 1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide
- 2-(Trifluoromethyl)-1,4-phenylenediamine
- 4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine
Uniqueness
1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine is unique due to the presence of both the trifluoromethyl group and the amine groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H10F3N3 |
|---|---|
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
4-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18) |
Clé InChI |
NEVVRQKTVWEESL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NC2=NC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13240463.png)


![1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol](/img/structure/B13240484.png)

![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13240501.png)

![1-[(3-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13240504.png)

![[(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13240525.png)


![3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13240537.png)
